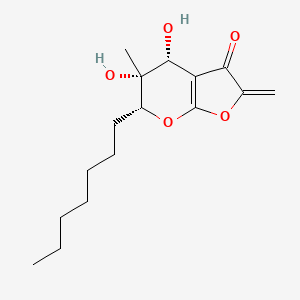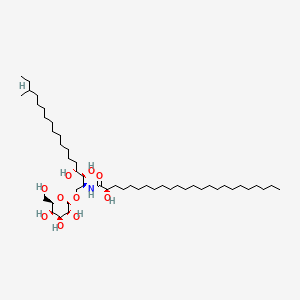
1,4-Dihydroxy-3-methoxy-6-methylanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydroxy-2-methoxy-7-methylanthracene-9,10-dione is a natural product found in Fusarium, Nigrospora, and Cortinarius persplendidus with data available.
Scientific Research Applications
Isolation and Structural Analysis
- 1,8-Dihydroxy-7-(Δ1-isopentenyl)-6-methoxy-3-methylanthraquinone, a variant of 1,4-Dihydroxy-3-methoxy-6-methylanthraquinone, was isolated from Vismia reichardtiana, with its structure established through chemical and spectral means (Gonçalves & Mors, 1981).
Synthesis and Characterization
- A synthetic methodology for 1,8-Dihydroxy-4-methylanthraquinone, closely related to 1,4-Dihydroxy-3-methoxy-6-methylanthraquinone, was developed, involving aryne-forming conditions and demethylation processes (Wang, Wu, & Biehl, 2002).
Antimicrobial Applications
- Monodictyquinone A, a new antimicrobial anthraquinone structurally similar to 1,4-Dihydroxy-3-methoxy-6-methylanthraquinone, was isolated from a marine-derived fungus, demonstrating antimicrobial properties (El-Beih et al., 2007).
Cytotoxic Effects
- Related anthraquinones have shown significant cytotoxicities against HepG2 cells, indicating potential applications in cancer research and therapy (Chiou, Hsu, & Lin, 2014).
Antiosteoporotic Activity
- Anthraquinones derived from Morinda officinalis, similar to 1,4-Dihydroxy-3-methoxy-6-methylanthraquinone, exhibited antiosteoporotic activity, affecting osteoblasts and osteoclasts, suggesting their potential use in treating osteoporosis (Wu et al., 2009).
Antioxidant Properties
- Various anthraquinones, including 1,6-dihydroxy-8-methoxy-3-methylanthraquinone, were evaluated for antioxidant activity, with some showing promising results, indicating potential applications in combating oxidative stress (Zaman et al., 2011).
Antiviral Activities
- Anthraquinones isolated from Morinda citrifolia displayed weak anti-H1N1 and anti-H3N2 activities, suggesting their use in antiviral research (Wang et al., 2016).
properties
Product Name |
1,4-Dihydroxy-3-methoxy-6-methylanthraquinone |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1,4-dihydroxy-2-methoxy-7-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-7-3-4-8-9(5-7)15(19)13-12(14(8)18)10(17)6-11(21-2)16(13)20/h3-6,17,20H,1-2H3 |
InChI Key |
IVJVOKCJFGMBTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O |
synonyms |
1,4-dihydroxy-2-methoxy-7-methylanthraquinone DMM-anthraquinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-Diethyl-3-[4-(benzofuran-2-yl)phenoxy]propylamine](/img/structure/B1251785.png)
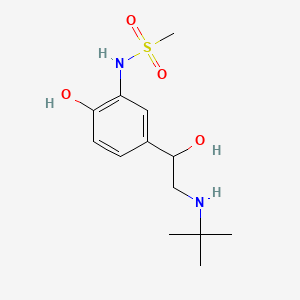

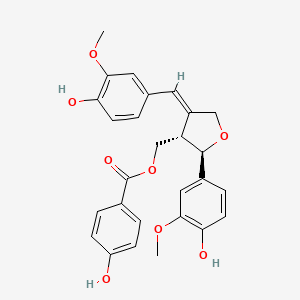
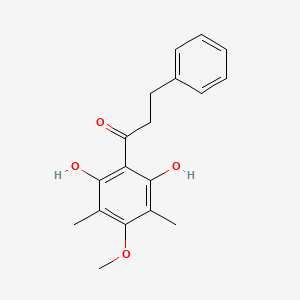
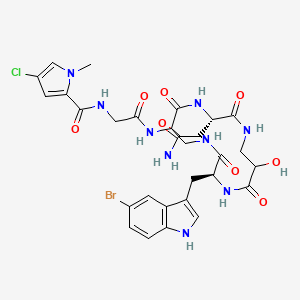
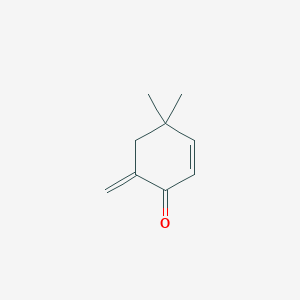

![3,4-dihydroxy-5-[(8E,10E,14Z,16E)-1,2,3,4,5-pentahydroxy-6,20-dimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one](/img/structure/B1251798.png)
![[9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] propanoate](/img/structure/B1251802.png)
